

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 1-((2-Chlorophenoxy)acetyl)piperazine

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Compound of Interest

Compound Name: 1-((2-Chlorophenoxy)acetyl)piperazine

Cat. No.: B11980623

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Executive Summary

1-((2-Chlorophenoxy)acetyl)piperazine is a critical pharmaceutical intermediate containing a piperazine pharmacophore linked to a chlorophenoxy moiety via an acetyl spacer. Its solubility profile in organic solvents is the governing factor for process optimization, specifically in recrystallization purification and liquid-formulation stability. This guide outlines the protocol for determining its solid-liquid equilibrium (SLE) using the dynamic laser monitoring method and analyzing the resulting data via the Modified Apelblat and van't Hoff thermodynamic models.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

- Chemical Name: **1-((2-Chlorophenoxy)acetyl)piperazine**[1]
- CAS Number: 143999-81-9[1]
- Molecular Formula:

[1]

- Molecular Weight: 254.71 g/mol
- Structural Features:
 - Piperazine Ring: Secondary amine (H-bond donor/acceptor).
 - Amide Linkage: Polar, planar region.
 - Chlorophenoxy Group: Lipophilic, electron-withdrawing.

Solubility Hypothesis: Due to the secondary amine and amide functionality, the compound is expected to exhibit positive deviation from ideality in polar protic solvents (Methanol, Ethanol) due to hydrogen bonding. In non-polar solvents (Toluene), solubility will likely be driven by entropy but limited by the high crystal lattice energy of the amide bonds.

Experimental Methodology: Dynamic Laser Monitoring

To ensure high-fidelity data (

precision

), the Dynamic Laser Monitoring Method is the industry standard, superior to gravimetric analysis for temperature-dependent profiling.

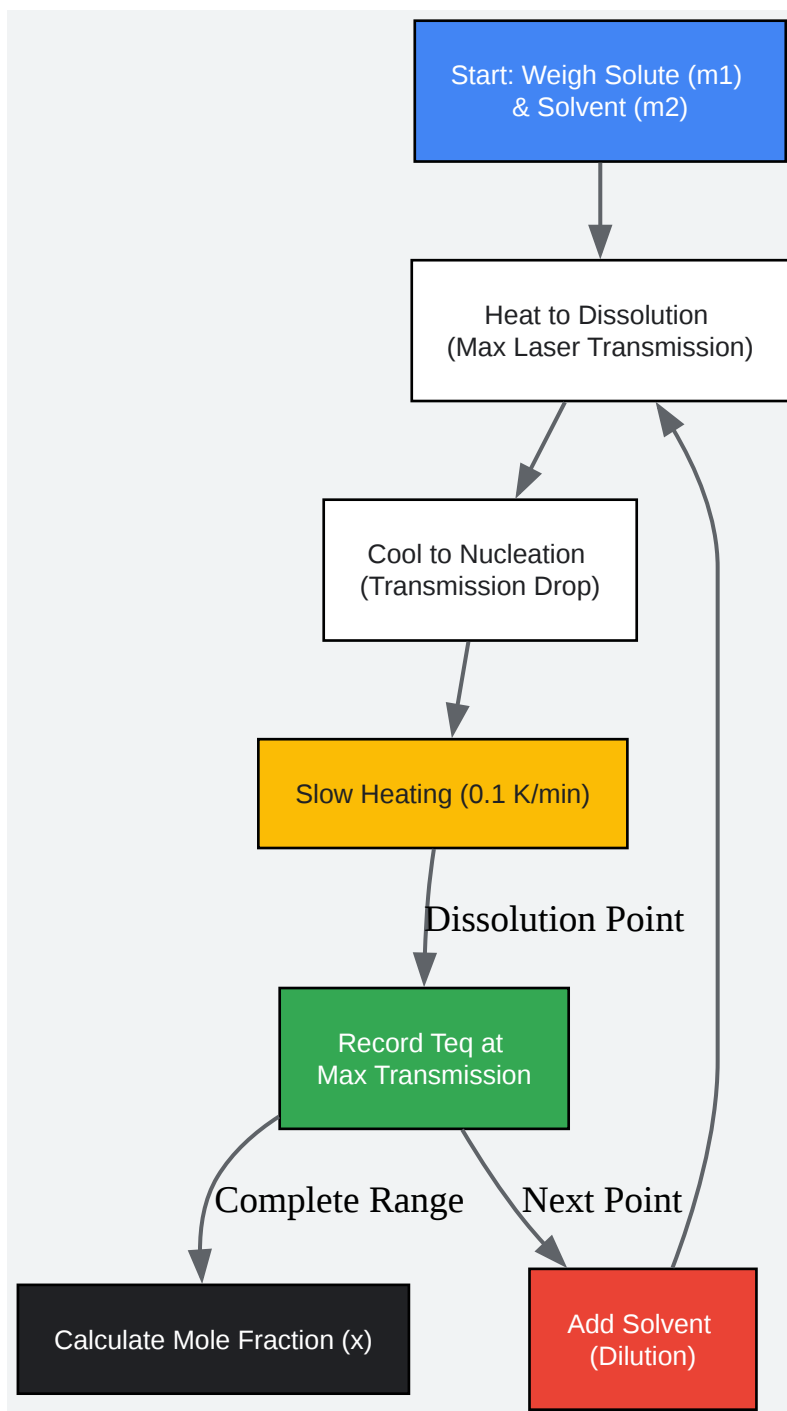
Apparatus Setup[5]

- Reactor: Double-jacketed glass vessel (50 mL) with magnetic stirring.
- Temperature Control: Programmable thermostatic water bath (Uncertainty K).
- Detection: Laser transmission system (He-Ne laser or high-intensity diode) + Photodiode detector.

Protocol Workflow

- Preparation: Weigh excess solute () and precise mass of solvent () into the vessel.
- Equilibration: Heat the slurry to a temperature (e.g., 320 K) until full dissolution is confirmed by maximum laser transmission.
- Cooling & Nucleation: Slowly cool the solution. The onset of turbidity (nucleation) causes a sharp drop in laser transmission. Record .
- Heating (Dissolution): Re-heat at a slow rate (0.1 K/min). The temperature at which transmission returns to maximum is the saturation temperature ().
- Iteration: Add known mass of solvent to dilute the mixture and repeat steps 3-4 to obtain data points for lower concentrations.

Workflow Visualization



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Caption: Logic flow for the Dynamic Laser Monitoring method to determine solid-liquid equilibrium.

Thermodynamic Modeling & Data Analysis

Once the mole fraction solubility (x_2)

is obtained across a temperature range (typically 278.15 K to 323.15 K), the data must be correlated using thermodynamic models to verify consistency and calculate dissolution properties.

Modified Apelblat Equation

This semi-empirical model is the most accurate for correlating solubility data of piperazine derivatives in pure solvents.

- x_2 : Mole fraction solubility.
- T : Absolute temperature (K).
- A : Empirical model parameters derived via multivariate regression.
- Validation: The Relative Average Deviation (RAD) and Root Mean Square Deviation (RMSD) should be calculated. An RMSD

of $\pm 5\%$ indicates high model reliability.

van't Hoff Analysis (Thermodynamic Functions)

To understand the driving forces (Enthalpy vs. Entropy), apply the van't Hoff equation. Plot

$\ln(x_2)$

vs

From the intercept and slope, calculate:

- Enthalpy of Solution (ΔH_{sol}): Positive values indicate an endothermic process (solubility increases with T).
- Gibbs Free Energy (ΔG_{sol}):
- Entropy of Solution (ΔS_{sol}):

): Reflects the increase in disorder upon mixing.

Data Structure for Reporting

Summarize your findings in the following standard table format:

Solvent	T (K)	Experimental	Calculated (Apelblat)	Relative Error (%)
Methanol	298.15	[Data]	[Model]	%
Ethanol	298.15	[Data]	[Model]	%
Toluene	298.15	[Data]	[Model]	%

Solvent Selection Strategy

For a comprehensive profile, select solvents based on the Snyder Polarity Index to cover different interaction mechanisms:

- Protic Polar: Methanol, Ethanol (Tests H-bonding capability of the piperazine nitrogens).
- Aprotic Polar: Acetone, Acetonitrile (Tests dipole-dipole interactions).
- Non-polar: Toluene (Tests van der Waals interactions and dispersion forces).
- Ester: Ethyl Acetate (Mimics common crystallization solvents).

Expected Trend:

Reasoning: The polar amide and amine groups favor protic solvents. The chlorophenoxy tail provides some lipophilicity, but the crystal lattice energy of the piperazine core usually dictates that high-polarity solvents are better solubilizers.

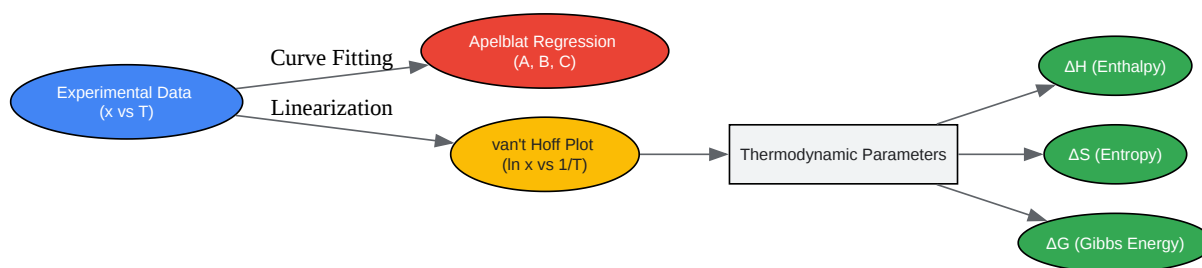
Process Implications (Why this matters)

- Recrystallization: If the solubility curve is steep (high

), cooling crystallization is efficient. If flat, anti-solvent crystallization (e.g., adding water to a methanol solution) is preferred.

- Partitioning: Understanding the solubility in Octanol vs. Water (LogP) is vital for predicting bioavailability, but the organic solvent profile specifically aids in synthesis purification steps.

Thermodynamic Analysis Workflow



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Caption: Workflow for converting raw solubility data into thermodynamic parameters.

References

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